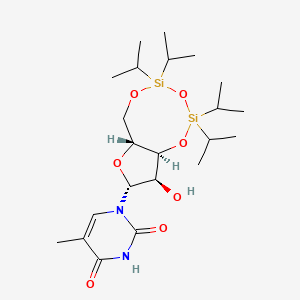
3',5'-TIPS-5-Me-Uridine
概要
説明
3’,5’-TIPS-5-Me-Uridine, also known as 3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-5-methyluridine, is a modified nucleoside derivative. It is characterized by the presence of a tetraisopropyldisiloxane group at the 3’ and 5’ positions of the uridine molecule, along with a methyl group at the 5 position. This compound is primarily used in the field of nucleic acid chemistry and has applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-TIPS-5-Me-Uridine typically involves the reaction of 5-methyluridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. The reaction is carried out in the presence of pyridine as a solvent and base. The reaction mixture is stirred at ambient temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 3’,5’-TIPS-5-Me-Uridine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
3’,5’-TIPS-5-Me-Uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The tetraisopropyldisiloxane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at the 3’ and 5’ positions.
科学的研究の応用
3’,5’-TIPS-5-Me-Uridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies related to nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of nucleic acid-based materials and compounds
作用機序
The mechanism of action of 3’,5’-TIPS-5-Me-Uridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The tetraisopropyldisiloxane group provides steric hindrance, which can influence the interactions of the nucleoside with enzymes and other biomolecules. This can lead to alterations in nucleic acid stability and function, making it a valuable tool in biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
5-Methyluridine: The parent compound without the tetraisopropyldisiloxane group.
3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-uridine: Similar structure but lacks the methyl group at the 5 position.
Other nucleoside analogs: Various modified nucleosides with different functional groups.
Uniqueness
3’,5’-TIPS-5-Me-Uridine is unique due to the presence of both the tetraisopropyldisiloxane group and the methyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability and influence its interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O7Si2/c1-12(2)32(13(3)4)28-11-17-19(30-33(31-32,14(5)6)15(7)8)18(25)21(29-17)24-10-16(9)20(26)23-22(24)27/h10,12-15,17-19,21,25H,11H2,1-9H3,(H,23,26,27)/t17-,18-,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSUFWJWZYCZNU-ANTGDGSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]3[C@H](O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


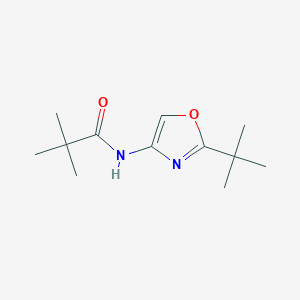
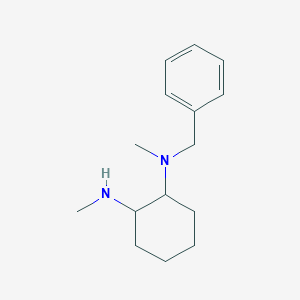
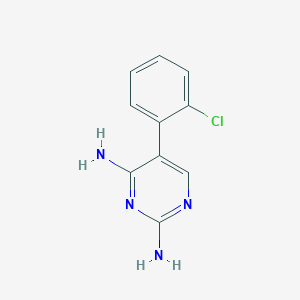
![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)

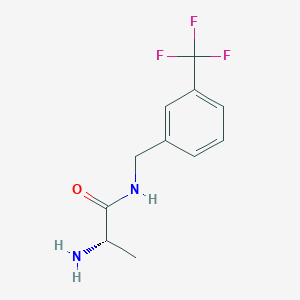

![2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid](/img/structure/B3230646.png)
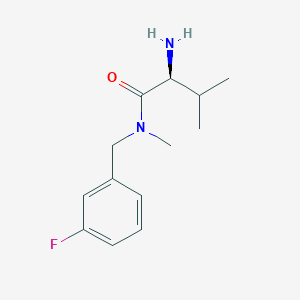
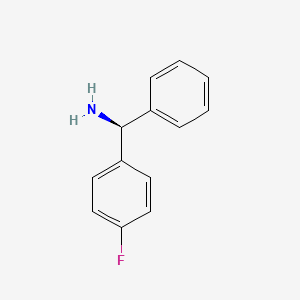

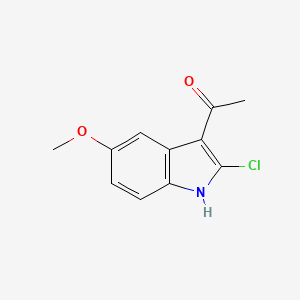
![N-[4-(2-bromobutanoyl)phenyl]acetamide](/img/structure/B3230702.png)

